BRD4(1) Binding Affinity: Y06137 vs. Close Analog Y06036
Y06137 demonstrates a BRD4(1) binding affinity of Kd = 81 nM, which is marginally improved relative to its closest structural analog Y06036 (Kd = 82 nM) in the same structure-activity relationship (SAR) optimization series [1]. Both compounds represent the most potent inhibitors from the benzo[d]isoxazole derivative campaign [1].
| Evidence Dimension | Binding affinity to BRD4(1) bromodomain |
|---|---|
| Target Compound Data | Kd = 81 nM |
| Comparator Or Baseline | Y06036 (6i): Kd = 82 nM |
| Quantified Difference | ΔKd = 1 nM (approximately 1.2% relative improvement) |
| Conditions | In vitro binding assay; purified BRD4(1) bromodomain protein |
Why This Matters
This direct head-to-head comparison establishes Y06137 as the most potent compound within the optimized benzo[d]isoxazole series, providing a quantitative basis for selecting Y06137 over Y06036 for maximal target engagement in BRD4(1)-focused studies.
- [1] Zhang M, Zhang Y, Song M, et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). J Med Chem. 2018;61(7):3037-3058. DOI: 10.1021/acs.jmedchem.8b00103 View Source
